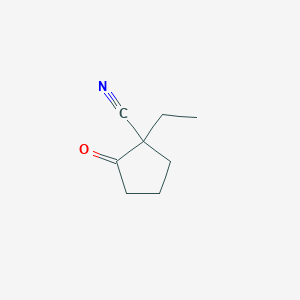

1-Ethyl-2-oxocyclopentanecarbonitrile

Description

1-Ethyl-2-oxocyclopentanecarbonitrile (CAS 99372-97-1) is a cyclic nitrile derivative featuring a cyclopentane ring substituted with an ethyl group, a ketone (oxo) group, and a nitrile functional group. Its structure combines reactivity from the nitrile moiety and the ketone group, enabling participation in reactions such as nucleophilic additions, cyclizations, and reductions.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-ethyl-2-oxocyclopentane-1-carbonitrile |

InChI |

InChI=1S/C8H11NO/c1-2-8(6-9)5-3-4-7(8)10/h2-5H2,1H3 |

InChI Key |

OAKYMGDEPIRDNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 3-Cyclopentyl-2-methyl-3-oxopropanenitrile (CAS 1094430-43-9)

- Structure : A propane backbone with cyclopentyl, methyl, oxo, and nitrile groups.

- Comparison: The propane chain increases flexibility compared to the rigid cyclopentane ring in 99372-97-1.

(b) 3-(2-Oxocyclopentyl)propanenitrile (CAS 4594-77-8)

- Structure : A propanenitrile chain attached to a 2-oxocyclopentyl group.

- Comparison : The extended nitrile chain could improve solubility in polar solvents compared to 99372-97-1. However, the absence of an ethyl group may lower lipophilicity, affecting membrane permeability in biological applications .

(c) 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile (CAS 139624-41-2)

- Structure : Two nitrile groups on the cyclopentane ring.

- However, this may also increase toxicity or instability under acidic conditions .

(d) Unidentified Analog (CAS 2941-29-9)

- Structure : Presumed cyclopentane core with nitrile and oxo groups.

- Comparison : Structural ambiguity limits direct comparisons, but the high similarity score (0.96) suggests overlapping reactivity profiles with 99372-97-1 .

Preparation Methods

Synthetic Route Overview

The preparation of 1-Ethyl-2-oxocyclopentanecarbonitrile typically involves the formation of a cyclopentanone ring bearing both a keto and a nitrile functional group, with an ethyl substituent at the 1-position. The synthetic strategies can be broadly categorized into:

One-Pot Synthetic Method (Based on Patent CN103058870A)

A highly efficient and environmentally friendly method involves a "one-pot" procedure starting from diethyl adipate and proceeding through condensation, substitution, hydrolysis, and esterification to yield ethyl 2-oxocyclopentylacetate, a close precursor or analog of this compound.

- Cyclization: Diethyl adipate reacts with sodium metal in toluene to form a cyclized intermediate.

- Substitution: Addition of ethyl chloroacetate introduces the ethyl ester group.

- Hydrolysis and Decarboxylation: Acidic hydrolysis and decarboxylation convert the intermediate to 2-oxocyclopentylacetic acid.

- Esterification: Direct esterification with ethanol under acidic conditions produces ethyl 2-oxocyclopentylacetate.

- Single purification step enhances efficiency.

- High yield (around 55-60% isolated yield).

- Reduced waste generation aligns with green chemistry principles.

- Suitable for scale-up production.

Example Yields and Conditions:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with sodium | Sodium in toluene, reflux, 6 hours | - | Formation of cyclopentanone intermediate |

| Substitution with ethyl chloroacetate | Addition at 85-100°C, 3 hours stirring | - | Introduction of ethyl ester group |

| Hydrolysis and decarboxylation | Reflux with 3M HCl, 6 hours | - | Conversion to 2-oxocyclopentylacetic acid |

| Esterification | Reflux with ethanol and sulfuric acid, 8 hours | 55-60 | Final product isolation by distillation |

This method is detailed in patent CN103058870A and demonstrates a practical route for synthesizing the ethyl ester derivative with high purity and yield.

Biocatalytic and Multi-Catalytic Cascade Methods

Recent research explores biocatalysis and tandem metal-enzyme catalysis for the preparation of chiral β-ketonitriles, including compounds structurally related to this compound.

- Ketoreductases (KREDs) and whole cells of Rhodococcus rhodochrous have been used for asymmetric reduction of 2-oxocycloalkanecarbonitriles, yielding optically pure hydroxy derivatives.

- A multi-catalytic methodology combining ruthenium catalysts for nitrile hydration and ketoreductases for asymmetric ketone reduction enables efficient synthesis of β-hydroxyamides from β-ketonitriles.

- These methods provide excellent yields and stereoselectivity, important for pharmaceutical applications.

| Catalyst System | Reaction Type | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Purified ketoreductases | Asymmetric ketone reduction | Optically pure β-hydroxy compounds | High | Excellent enantiomeric excess |

| Ru(IV) catalyst + KRED | Nitrile hydration + reduction | β-Hydroxyamides | Excellent | Tandem catalysis in aqueous medium |

This approach is promising for synthesizing chiral nitrile-containing compounds but may require further optimization for large-scale or industrial use.

Chemical Synthesis and Esterification Conditions

Ethyl 2-oxocyclopentanecarbonitrile and related esters can also be prepared by classical chemical methods involving esterification and nucleophilic substitution.

Reported Conditions and Yields:

| Reagent/Condition | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|

| Sodium methylate at 150°C | 150°C | - | 100 | High yield esterification |

| Sodium ethanolate at 120°C | 120°C, 0.75 h | 45 min | 99 | Efficient esterification |

| Potassium tert-butylate in toluene | Reflux, 3 h | 3 h | 98 | Base-catalyzed esterification |

| Toluene-4-sulfonic acid in acetone | Heating, 24 h | 24 h | 92 | Acid-catalyzed esterification |

These conditions are useful for preparing the ethyl ester moiety in the target compound or its analogs, providing flexibility depending on available reagents and desired scale.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot synthesis (Patent) | Diethyl adipate, Na, ethyl chloroacetate, HCl, ethanol, H2SO4 | 55-60 | High yield, single purification, green chemistry | Moderate reaction times |

| Biocatalytic cascade | Ketoreductases, Ru(IV) catalyst, aqueous medium | High | Enantioselectivity, mild conditions | Requires enzyme availability |

| Chemical esterification | Sodium methylate/ethanolate, acid catalysts | 90-100 | High yield, straightforward | May require harsh conditions |

Research Findings and Notes

- The one-pot method described in patent CN103058870A is notable for its operational simplicity and environmental friendliness, making it suitable for scale-up and industrial application.

- Biocatalytic methods offer stereoselective synthesis routes, which are valuable for producing chiral intermediates in pharmaceuticals but may be less practical for bulk chemical manufacture due to enzyme costs and stability.

- Classical chemical methods provide reliable alternatives for esterification steps, with various bases and acids catalyzing the reaction efficiently.

- The combination of these methods allows for tailored synthesis routes depending on the target compound’s purity, stereochemistry, and production scale requirements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-Ethyl-2-oxocyclopentanecarbonitrile in a laboratory setting?

- Methodology :

- Synthesis : Utilize a two-step approach: (1) Cyclopentanone derivatives can undergo Knoevenagel condensation with ethyl cyanoacetate in the presence of ammonium acetate as a catalyst, followed by (2) selective alkylation using ethyl bromide under basic conditions (e.g., KOH in DMF).

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH (6.5–7.5) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm product identity using -NMR and -NMR to verify the ethyl group (δ 1.2–1.4 ppm) and nitrile functionality (δ 120–125 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation :

- IR Spectroscopy : Identify carbonyl (C=O) stretch (~1750 cm) and nitrile (C≡N) stretch (~2240 cm).

- NMR : Use -DEPTO to resolve overlapping signals in the cyclopentane ring.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNO: 137.0840).

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1%) .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model the electron-deficient nitrile and ketone groups. Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites.

- Reactivity Prediction : Simulate [2+2] cycloaddition with electron-rich alkenes using transition-state modeling (e.g., IRC analysis). Validate with experimental kinetic studies .

Q. How can contradictions in reported yields for nitrile derivatives be resolved?

- Methodology :

- Reproducibility Audit : Compare reaction protocols for variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stirring rate).

- Case Study : For similar compounds, discrepancies in alkylation yields (40–70%) were traced to residual moisture; rigorous drying of reagents improved consistency .

Q. What challenges arise in interpreting X-ray crystallography data for cyclopentanecarbonitrile derivatives?

- Methodology :

- Crystal Disorder : Address thermal motion artifacts in the cyclopentane ring using anisotropic displacement parameters. Refine data with SHELXL, applying restraints for bond lengths/angles.

- Example : For 2-Amino-6-(2,4-dichlorophenyl)-4-oxocyclohexenecarbonitrile, monoclinic symmetry (space group P2/c) required 4,327 reflections to resolve disorder in the dichlorophenyl group .

Q. What strategies elucidate the mechanism of ketone-mediated reactions in this compound?

- Methodology :

- Isotopic Labeling : Use -labeling to track oxygen transfer in ketone-involved oxidations.

- Kinetic Profiling : Perform time-resolved -NMR to monitor intermediates (e.g., enolates). Compare with DFT-derived activation energies .

Data Presentation and Analysis

Q. How should researchers statistically validate analytical data for this compound?

- Methodology :

- Error Analysis : Report standard deviation (SD) for triplicate measurements (e.g., NMR integration, HPLC peak area).

- Significance Testing : Apply Student’s t-test to compare synthetic batches; p < 0.05 indicates significant variability.

- Example : For purity assays, a coefficient of variation (CV) <2% is acceptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.